

# (2S,6R,10R)-Trimethyl-hendecanoyl-CoA structure and function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2S,6R,10R)-Trimethyl-hendecanoyl-CoA

Cat. No.: B15545485

[Get Quote](#)

An In-depth Technical Guide on the Core Metabolism of Phytanoyl-CoA and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the structure, function, and metabolism of phytanoyl-CoA and its derivatives, with a particular focus on the intermediates bearing the (2S,6R,10R) stereochemical configuration. The initial query for "**(2S,6R,10R)-Trimethyl-hendecanoyl-CoA**" points towards a specific metabolite within the degradation pathway of pristanic acid, a product of phytanic acid alpha-oxidation. This document elucidates this critical metabolic pathway, its associated enzymes, and its relevance to human health and disease, particularly Refsum disease. Quantitative data, detailed experimental protocols, and signaling pathway diagrams are provided to serve as a valuable resource for researchers in the fields of biochemistry, metabolic disorders, and drug development.

## Introduction: The Significance of Phytanic Acid Metabolism

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid derived from the diet, primarily from the consumption of dairy products, ruminant fats, and certain fish. [1] Due to the presence of a methyl group at the  $\beta$ -carbon, phytanic acid cannot be directly

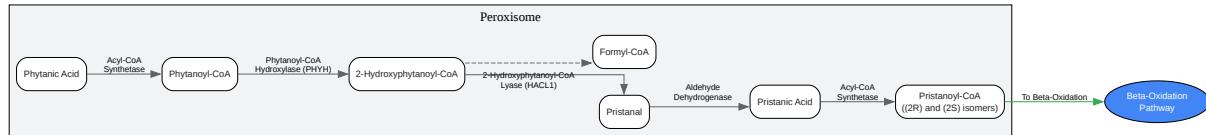
metabolized by the  $\beta$ -oxidation pathway that degrades most fatty acids.<sup>[2][3]</sup> Instead, it undergoes an initial cycle of  $\alpha$ -oxidation in the peroxisomes.<sup>[2][4]</sup> This process is crucial for preventing the toxic accumulation of phytanic acid.<sup>[5]</sup>

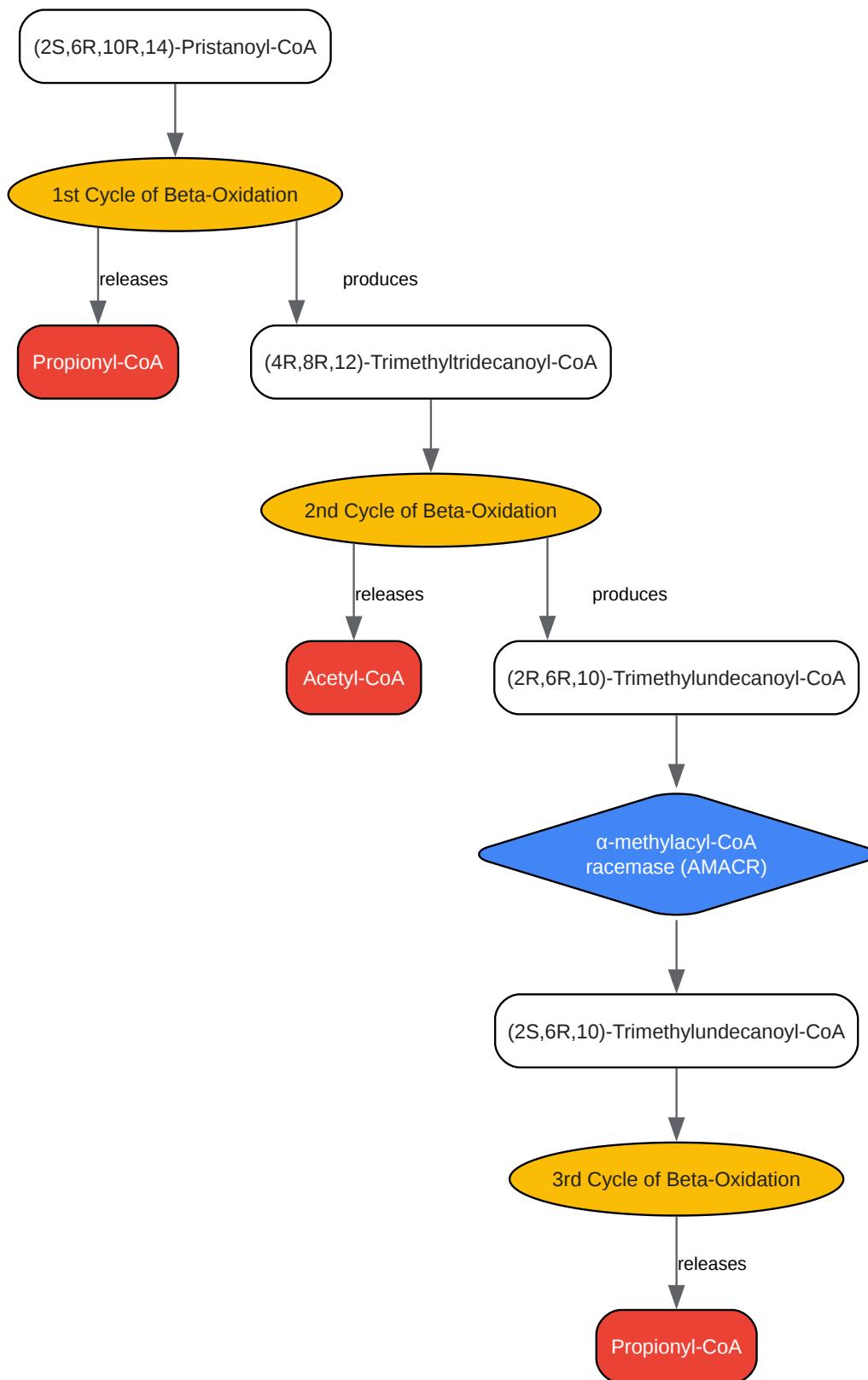
The  $\alpha$ -oxidation of phytanoyl-CoA, the activated form of phytanic acid, yields pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) and subsequently its CoA ester, pristanoyl-CoA.<sup>[6]</sup> Pristanoyl-CoA can then enter the  $\beta$ -oxidation pathway. The stereochemistry of the methyl groups is critical for the enzymatic reactions in this pathway. The degradation of pristanoyl-CoA involves several intermediates, including trimethyl-branched acyl-CoA molecules that are structurally related to the user's initial query.

A deficiency in the  $\alpha$ -oxidation pathway leads to the accumulation of phytanic acid, causing a rare, autosomal recessive neurological disorder known as Refsum disease.<sup>[5][8]</sup> This condition is characterized by a range of symptoms including retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.<sup>[9]</sup> Understanding the intricacies of phytanoyl-CoA metabolism is therefore of paramount importance for diagnosing and developing therapeutic strategies for Refsum disease and other related peroxisomal disorders.

## Molecular Structures

The core molecules in this pathway are phytanoyl-CoA and its metabolic derivative, pristanoyl-CoA. The specific stereoisomers are crucial for their biological activity and enzymatic processing.


- Phytanoyl-CoA: The CoA ester of phytanic acid. Dietary phytanic acid is a mixture of (3R,7R,11R)- and (3S,7R,11R)-stereoisomers.
- Pristanoyl-CoA: The CoA ester of pristanic acid. The  $\alpha$ -oxidation of phytanoyl-CoA produces a mixture of (2R,6R,10R)- and (2S,6R,10R)-pristanoyl-CoA.<sup>[10]</sup> The (2S) isomer can directly enter  $\beta$ -oxidation, while the (2R) isomer must first be epimerized to the (2S) form by  $\alpha$ -methylacyl-CoA racemase (AMACR).<sup>[10]</sup>
- (2S,6R,10R)-Trimethyl-undecanoyl-CoA: An intermediate formed after two cycles of  $\beta$ -oxidation of (2S,6R,10R,14)-pristanoyl-CoA. This molecule closely resembles the user's queried term "Trimethyl-hendecanoyl-CoA".


## The Alpha-Oxidation Pathway of Phytanoyl-CoA

The degradation of phytanoyl-CoA is a multi-step process occurring within the peroxisomes.[\[2\]](#)  
[\[3\]](#)

- Activation: Phytanic acid is first activated to phytanoyl-CoA by an acyl-CoA synthetase.[\[11\]](#)
- Hydroxylation: Phytanoyl-CoA is hydroxylated at the  $\alpha$ -carbon by phytanoyl-CoA hydroxylase (PHYH), an Fe(II) and 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA.[\[2\]](#)[\[9\]](#)
- Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA.[\[2\]](#)[\[12\]](#)
- Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[\[2\]](#)
- Activation to Pristanoyl-CoA: Pristanic acid is then activated to pristanoyl-CoA before it can undergo  $\beta$ -oxidation.

## Mandatory Visualization: Alpha-Oxidation of Phytanic Acid



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Pristanic acid - Wikipedia [en.wikipedia.org]
- 8. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 9. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2S,6R,10R)-Trimethyl-hendecanoyl-CoA structure and function]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15545485#2s-6r-10r-trimethyl-hendecanoyl-coa-structure-and-function>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)